6-乙酰基-7-去乙酰基毛喉素

描述

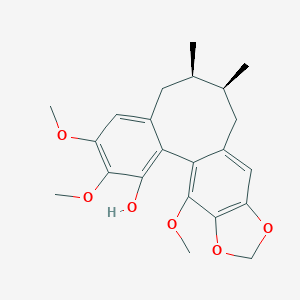

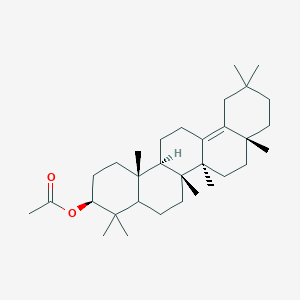

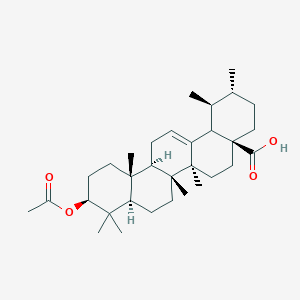

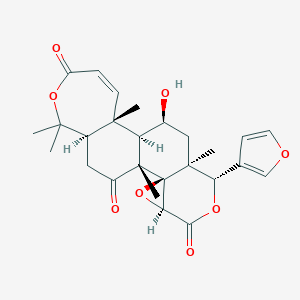

6-Acetyl-7-deacetylforskolin is a bioactive diterpenoid compound derived from the plant Coleus forskohlii, which is native to Yunnan, China . It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD) .

科学研究应用

6-Acetyl-7-deacetylforskolin has been extensively studied for its anti-inflammatory effects. It has shown potential in alleviating acute exacerbations of COPD by improving pulmonary function and reducing inflammation . 6-Acetyl-7-deacetylforskolin activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in reducing inflammation . Additionally, it has been investigated for its potential use in treating Lyme arthritis and other inflammatory conditions .

作用机制

Target of Action

Isoforskolin, also known as 6-Acetyl-7-deacetylforskolin, is a naturally occurring diterpene that is isolated from the plant Coleus forskohlii . The primary target of Isoforskolin is adenylate cyclase (AC) , an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This enzyme plays a crucial role in many biochemical pathways and physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

Isoforskolin acts as an activator of adenylate cyclase (AC) . By binding to AC, Isoforskolin increases the conversion of ATP to cAMP . The increase in cAMP levels inside the cell leads to a series of biochemical events that result in various physiological effects.

Pharmacokinetics

It is known that isoforskolin is soluble in ethanol (~15 mg/ml), dmso (~30 mg/ml), and dmf (~30 mg/ml), and is practically insoluble in water .

Result of Action

The activation of AC by Isoforskolin and the subsequent increase in cAMP levels can have several effects at the molecular and cellular levels. For example, in rats, pretreatment with Isoforskolin (10 mg/kg, i.p.) reduced lung injury induced by lipopolysaccharide (LPS) by decreasing the number of nucleated cells, neutrophils, and protein content in bronchoalveolar lavage fluid . In a mouse model of Lyme arthritis induced by injection of recombinant Borrelia burgdorferi basic membrane protein A (BmpA) into the tibiotarsal joint cavity, treatment with Isoforskolin (1 mg/kg, i.p.) reduced the average arthritis index .

Action Environment

The action, efficacy, and stability of Isoforskolin can be influenced by various environmental factors. It is known that Isoforskolin should be stored at -20ºC in a light-protected environment .

生化分析

Biochemical Properties

6-Acetyl-7-deacetylforskolin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known for its adenyl cyclase activating properties . Adenyl cyclase is an important enzyme involved in the regulation of many biological responses, including the regulation of glucose and lipid metabolism .

Cellular Effects

6-Acetyl-7-deacetylforskolin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate adenyl cyclase, leading to increased levels of cyclic AMP, a key secondary messenger involved in the regulation of metabolism and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of 6-Acetyl-7-deacetylforskolin involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an adenyl cyclase activator, it binds to the enzyme and increases its activity, leading to elevated levels of cyclic AMP .

Temporal Effects in Laboratory Settings

The effects of 6-Acetyl-7-deacetylforskolin can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Acetyl-7-deacetylforskolin can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

6-Acetyl-7-deacetylforskolin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it plays a role in the adenyl cyclase pathway, influencing the levels of cyclic AMP .

Transport and Distribution

6-Acetyl-7-deacetylforskolin is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

6-Acetyl-7-deacetylforskolin can be synthesized from forskolin, another diterpenoid found in Coleus forskohlii. The preparation involves an ethanoyl rearrangement reaction using a basic catalyst and dichloromethane (DCM) as a solvent . The process yields high-purity isoforskolin with high crystallization efficiency . Industrial production methods focus on optimizing the yield and purity of isoforskolin through biotechnological interventions and microbial models .

化学反应分析

6-Acetyl-7-deacetylforskolin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include basic catalysts and solvents like dichloromethane . The major products formed from these reactions are derivatives of isoforskolin, which retain its bioactive properties .

相似化合物的比较

6-Acetyl-7-deacetylforskolin is similar to forskolin, another diterpenoid derived from Coleus forskohlii . Both compounds activate adenylyl cyclase and increase cAMP levels, but isoforskolin has shown higher efficacy in certain inflammatory models . Other similar compounds include coleonol and barbutasin, which also exhibit anti-inflammatory properties . isoforskolin’s unique ability to modulate specific signaling pathways makes it a promising candidate for therapeutic applications .

属性

CAS 编号 |

64657-21-2 |

|---|---|

分子式 |

C22H34O7 |

分子量 |

410.5 g/mol |

IUPAC 名称 |

[(3R,4aR,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1 |

InChI 键 |

CLOQVZCSBYBUPB-WXZLUXNRSA-N |

SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C |

手性 SMILES |

CC(=O)OC1C2[C@](C(CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3(C1O)C)(C)C=C)O)C |

规范 SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C |

外观 |

Powder |

Key on ui other cas no. |

64657-21-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isoforskolin is a diterpene known to directly activate adenylyl cyclase (AC) []. This activation leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes [, ].

A: Research indicates that isoforskolin and forskolin exhibit almost equal potency in stimulating adenylyl cyclase in vitro [].

ANone: By increasing cAMP levels, isoforskolin can modulate numerous cellular functions. Studies have shown its potential in:

- Relaxing smooth muscle: Isoforskolin can relax histamine-induced contractions in isolated guinea pig trachea and lung smooth muscle [, ].

- Attenuating inflammation: Isoforskolin demonstrates anti-inflammatory effects in various models, including LPS-induced acute lung injury [, , , , ]. It can lower the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 [, ].

- Influencing bone metabolism: Isoforskolin, alongside forskolin, may contribute to the bone-protective effects of Coleus forskohlii extract by promoting osteoblast differentiation and influencing bone formation markers [].

A: While the provided abstracts don't explicitly state the molecular formula and weight, they confirm isoforskolin as a labdane-type diterpenoid []. As a diterpene, it likely possesses a core structure composed of four isoprene units. Specific spectroscopic data would be needed for confirmation.

A: A study published in 2011 provides a comprehensive analysis of the spectral characteristics of both forskolin and isoforskolin, including 1D and 2D NMR data [].

ANone: The provided research primarily focuses on the pharmacological properties of isoforskolin. Information on its material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these studies.

A: One study investigating anti-HIV activity synthesized six semi-synthetic derivatives of forskolin for SAR analysis []. The specific modifications and their impact on activity against HIV are detailed in the study. Further research is needed to understand the impact of structural changes on other activities of isoforskolin.

A: Researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [, ] or tandem mass spectrometry (MS/MS) [, , ], for the quantification of isoforskolin.

A: While the research highlights isoforskolin's potential for oral administration due to good bioavailability [], specific details about its stability in various formulations are limited in the provided abstracts. One study mentions preparing isoforskolin suspensions for topical ocular administration [].

ANone: The provided research focuses on the pharmacological aspects of isoforskolin, and information regarding SHE regulations, long-term toxicity, safety profiles, and potential adverse effects is not included.

A: Studies in guinea pigs show that isoforskolin is rapidly absorbed and distributed after oral, intraperitoneal, and intravenous administration []. It also exhibits rapid elimination, with absolute bioavailability varying based on the route of administration []. A separate study investigates the pharmacokinetics of isoforskolin in beagle dogs using HPLC-MS/MS [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

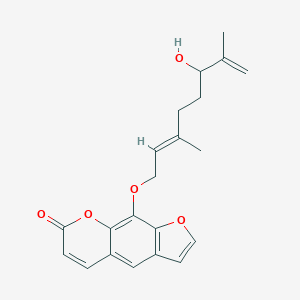

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)